Ethyl 6-(1,3-benzodioxol-5-yl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate
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Overview
Description
ETHYL 4-(1,3-BENZODIOXOL-5-YL)-1,6-DIMETHYL-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE is a synthetic organic compound that belongs to the class of heterocyclic compounds. It features a pyrimidine ring fused with a benzodioxole moiety, making it a compound of interest in various fields of scientific research due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(1,3-BENZODIOXOL-5-YL)-1,6-DIMETHYL-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of 1,3-benzodioxole-5-carbaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate. This intermediate undergoes cyclization with urea or thiourea under acidic conditions to yield the desired pyrimidine derivative .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pH, and the concentration of reactants. The use of catalysts and solvents that facilitate the reaction while minimizing by-products is also crucial .
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-(1,3-BENZODIOXOL-5-YL)-1,6-DIMETHYL-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the oxo group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted benzodioxole derivatives.
Scientific Research Applications
ETHYL 4-(1,3-BENZODIOXOL-5-YL)-1,6-DIMETHYL-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ETHYL 4-(1,3-BENZODIOXOL-5-YL)-1,6-DIMETHYL-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The benzodioxole moiety is known to interact with various biological pathways, potentially leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- ETHYL 1-(1,3-BENZODIOXOL-5-YL)-5,6-DIMETHOXY-1H-INDOLE-2-CARBOXYLATE
- 4-(1,3-BENZODIOXOL-5-YL)-5-(5-ETHYL-2,4-DIHYDROXYPHENYL)-2H-PYRAZOLE-3-CARBOXYLIC ACID
- N-ETHYLPENTYLONE (1-(1,3-BENZODIOXOL-5-YL)-2-(ETHYLAMINO)PENTAN-1-ONE)
Uniqueness
ETHYL 4-(1,3-BENZODIOXOL-5-YL)-1,6-DIMETHYL-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE is unique due to its specific structural combination of a pyrimidine ring and a benzodioxole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C16H18N2O5 |
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Molecular Weight |
318.32 g/mol |
IUPAC Name |
ethyl 6-(1,3-benzodioxol-5-yl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate |
InChI |
InChI=1S/C16H18N2O5/c1-4-21-15(19)13-9(2)18(3)16(20)17-14(13)10-5-6-11-12(7-10)23-8-22-11/h5-7,14H,4,8H2,1-3H3,(H,17,20) |
InChI Key |
RYSLAXNYFGOSGK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=O)NC1C2=CC3=C(C=C2)OCO3)C)C |
solubility |
>47.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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